N-[4-(diethylcarbamoylamino)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(diethylcarbamoylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-4-16(5-2)13(18)15-12-8-6-11(7-9-12)14-10(3)17/h6-9H,4-5H2,1-3H3,(H,14,17)(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAARJUVNGXTBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylcarbamoylamino)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with diethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylcarbamoylamino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-[4-(diethylcarbamoylamino)phenyl]acetamide serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including amide coupling and substitution reactions. The compound's structure allows it to participate in diverse synthetic pathways, facilitating the development of novel compounds with desired properties.
Biological Applications
Enzyme Inhibition Studies
Research indicates that compounds similar to this compound have been employed in enzyme inhibition studies. These investigations focus on understanding the interactions between the compound and specific enzymes, which can lead to insights into metabolic pathways and potential therapeutic targets. For instance, studies have shown that amides can effectively inhibit certain enzymes involved in disease processes, highlighting their importance in drug discovery.
Anticonvulsant Activity
A study evaluated derivatives of phenylacetamides for their anticonvulsant activity. Although this compound itself was not the primary focus, its structural analogs demonstrated promising results in animal models of epilepsy. The findings suggest that modifications to the amide structure can enhance anticonvulsant efficacy, paving the way for further exploration of this compound derivatives .
Pharmaceutical Applications
Therapeutic Potential
this compound is being investigated for its therapeutic potential in treating various conditions. Its pharmacological profile suggests possible applications in pain management and anti-inflammatory treatments. Research has shown that related compounds exhibit analgesic and anti-inflammatory properties, which could be leveraged for developing new medications .
Drug Development
The compound has been explored as a candidate for drug development due to its favorable pharmacokinetic properties. Studies indicate that similar amides are well-absorbed in the gastrointestinal tract and exhibit significant biological activity. This positions this compound as a valuable lead compound in pharmaceutical research aimed at creating effective therapeutic agents.
Material Science Applications
Synthesis of New Materials
In material science, this compound is used to synthesize new materials with specific properties. Its chemical structure allows it to interact with other materials, potentially leading to advancements in polymer science and nanotechnology. Research indicates that compounds like this can enhance material properties such as thermal stability and mechanical strength.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticonvulsant Activity | Evaluated phenylacetamide derivatives | Some derivatives showed activity against seizures; potential for further development |
| Enzyme Inhibition Study | Investigated interactions with specific enzymes | Highlighted the role of amides in metabolic pathways; implications for drug discovery |
| Drug Development Research | Explored pharmacokinetics of similar compounds | Suggested favorable absorption and efficacy; potential therapeutic applications |
Mechanism of Action
The mechanism by which N-[4-(diethylcarbamoylamino)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often complex and may involve multiple steps and intermediates.
Comparison with Similar Compounds
Paracetamol vs. Diethylcarbamoyl Analog
- Solubility : Paracetamol’s hydroxyl group enhances aqueous solubility (log P ~0.5), whereas the diethylcarbamoyl group increases log P (estimated ~2.5–3.0), favoring blood-brain barrier penetration .
- Activity: Paracetamol inhibits COX-2 in the CNS, while the diethylcarbamoyl analog’s bulky substituent may shift activity toward peripheral targets or novel mechanisms .
Sulfonamide Derivatives
- Acetylsulfanilamide () and N-(4-(diethylsulfamoyl)phenyl)acetamide () demonstrate how sulfonamide groups confer antibacterial or anti-inflammatory effects. In contrast, the carbamoylamino group in the target compound lacks sulfonamide’s hydrogen-bonding capacity, likely reducing antibacterial efficacy but possibly enhancing CNS bioavailability .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight | log P (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | 265.34 g/mol | ~2.8 | 2 | 4 |
| Paracetamol | 151.16 g/mol | 0.49 | 2 | 3 |
| Acetylsulfanilamide | 214.24 g/mol | 0.95 | 3 | 5 |
| N-(4-(Diethylsulfamoyl)phenyl)acetamide | 284.38 g/mol | 1.8 | 1 | 5 |
Biological Activity
N-[4-(diethylcarbamoylamino)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological properties of this compound, drawing from diverse research findings and case studies.
Synthesis of this compound
The synthesis of this compound involves the reaction of 4-(diethylcarbamoyl)aniline with acetic anhydride or acetyl chloride. The general procedure includes:
- Starting Materials :
- 4-(Diethylcarbamoyl)aniline
- Acetic anhydride or acetyl chloride
- Reaction Conditions :
- The reaction is typically carried out in a solvent such as dichloromethane at room temperature.
- Purification :
- The crude product is purified by recrystallization or chromatography.
Antimicrobial Activity
Research has indicated that derivatives of N-phenylacetamide, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 156.7 µM against Xanthomonas oryzae, outperforming established antimicrobial agents like bismerthiazol and thiodiazole copper, which had MICs of 230.5 µM and 545.2 µM respectively .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro tests on human cancer cell lines (e.g., MCF-7, PC-3) revealed:
- Cytotoxicity : The compound exhibited moderate cytotoxic effects, with IC50 values indicating potential for further development as an anticancer agent .
Anticonvulsant Activity
Preliminary studies have assessed the anticonvulsant properties of related acetamide derivatives, suggesting that modifications in structure can enhance activity against seizure models. Although specific data on this compound is limited, similar compounds have shown promising results in animal models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Lipophilicity : Compounds with higher lipophilicity tend to show increased biological activity due to better tissue distribution.
- Substituent Effects : Variations in the diethylcarbamoyl group and the phenyl ring can significantly alter potency against specific targets .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various N-phenylacetamide derivatives for antibacterial activity, revealing that modifications could lead to enhanced efficacy against resistant strains .
- Cytotoxicity in Cancer Cells : Research highlighted the importance of substituent variations in achieving effective cytotoxic profiles against multiple cancer cell lines, suggesting pathways for further development .
- Anticonvulsant Testing : In vivo evaluations indicated that certain derivatives could provide protective effects in seizure models, emphasizing the need for further exploration into their mechanisms of action .
Q & A
Q. How can the molecular structure of N-[4-(diethylcarbamoylamino)phenyl]acetamide be confirmed experimentally?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can resolve the acetamide and diethylcarbamoyl groups, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like amide C=O stretches (~1650–1700 cm⁻¹). For definitive confirmation, single-crystal X-ray diffraction (SC-XRD) provides bond-length and angle data, as demonstrated in analogous sulfonamide derivatives . High-resolution mass spectrometry (HRMS) further validates the molecular formula (e.g., C₁₄H₁₈N₃O₂).
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer: A common approach involves sequential acylation and carbamoylation. Starting with 4-aminophenylacetamide, introduce the diethylcarbamoyl group via reaction with diethylcarbamoyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions . Alternatively, Ullmann coupling or Buchwald-Hartwig amination may link pre-functionalized aromatic moieties. Yields exceeding 85% are achievable with optimized stoichiometry and inert atmospheres. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .
Advanced Research Questions
Q. How do structural modifications to the diethylcarbamoyl group affect pharmacological activity in this compound derivatives?
- Methodological Answer: Structure-Activity Relationship (SAR) studies reveal that substituting diethyl groups with bulkier alkyl chains (e.g., piperazinyl or cyclohexyl) enhances analgesic activity by modulating receptor binding affinity. For example, replacing diethyl with a piperazine moiety (as in compound 37) increased anti-hypernociceptive activity in inflammatory pain models by 40% compared to the parent compound . Computational docking (AutoDock Vina) and molecular dynamics simulations can predict interactions with cyclooxygenase (COX) isoforms or transient receptor potential (TRP) channels.
Q. What analytical strategies are recommended to resolve contradictions in reported synthesis yields for this compound?
- Methodological Answer: Contradictions often arise from reaction conditions (e.g., solvent polarity, temperature). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining >90% purity . Quantify intermediates via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and confirm purity via Differential Scanning Calorimetry (DSC) to detect polymorphic variations .
Q. How can chemo-enzymatic cascades improve the stereoselective synthesis of this compound derivatives?
- Methodological Answer: Dual catalytic systems (e.g., Pd/Cu nanoparticles combined with immobilized lipases like CALB) enable one-pot enantioselective synthesis. For instance, PdCu/CALB CLEA catalysts achieved 98% enantiomeric excess (ee) in synthesizing (R)-configured acetamide derivatives via concurrent Suzuki coupling and enzymatic resolution . Monitor reaction progress using chiral HPLC (Chiralpak AD-H column) and optimize enzyme loading (5–10 wt%) to minimize byproducts.
Q. What strategies mitigate sulfonamide group instability in this compound under acidic conditions?
- Methodological Answer: Protonation of the sulfonamide nitrogen at low pH (<3) leads to hydrolysis. Stabilization strategies include:
- Introducing electron-withdrawing groups (e.g., trifluoromethoxy) para to the sulfonamide to reduce basicity .
- Encapsulation in cyclodextrin complexes to shield the sulfonamide moiety .
- Buffering reaction media at pH 5–6 using acetate or phosphate buffers to prevent degradation during biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
